molecular formula C10H8F2N2O3 B1401959 2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde CAS No. 1713160-73-6

2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde

Cat. No.: B1401959
CAS No.: 1713160-73-6
M. Wt: 242.18 g/mol
InChI Key: YOZQQNWNYYMDOA-UHFFFAOYSA-N
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Description

2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde is a nitro-substituted benzaldehyde derivative featuring a 3,3-difluoroazetidine moiety at the ortho position. The azetidine ring, a four-membered saturated heterocycle, introduces significant steric and electronic effects due to its constrained geometry and electron-withdrawing fluorine substituents. The aldehyde group at the benzaldehyde core enables participation in condensation reactions (e.g., Schiff base formation), while the nitro group at the para position enhances electrophilicity, influencing reactivity in nucleophilic aromatic substitution or reduction reactions.

Properties

IUPAC Name

2-(3,3-difluoroazetidin-1-yl)-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O3/c11-10(12)5-13(6-10)9-3-8(14(16)17)2-1-7(9)4-15/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZQQNWNYYMDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC(=C2)[N+](=O)[O-])C=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216739
Record name Benzaldehyde, 2-(3,3-difluoro-1-azetidinyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713160-73-6
Record name Benzaldehyde, 2-(3,3-difluoro-1-azetidinyl)-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713160-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-(3,3-difluoro-1-azetidinyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The azetidine ring’s fluorine atoms may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Electronic Effects
4-Nitrobenzaldehyde C₇H₅NO₃ 151.12 -NO₂ (para), -CHO (para) Strong electron-withdrawing (-NO₂, -CHO)
3-Methyl-4-nitrobenzaldehyde C₈H₇NO₃ 165.15 -NO₂ (para), -CHO (para), -CH₃ (meta) Moderate electron-donating (-CH₃) modifies reactivity
2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde C₁₀H₈F₂N₂O₃ 266.18 -NO₂ (para), -CHO (para), 3,3-difluoroazetidine (ortho) Steric hindrance (azetidine), strong electron-withdrawing (-F)

Key Observations :

  • The difluoroazetidine group in the target compound introduces steric bulk and electron-withdrawing effects, distinct from simpler alkyl or electron-donating substituents in analogs like 3-methyl-4-nitrobenzaldehyde.
Reactivity in Chemical Reactions

a. Henry Reaction (Nitroalkanol Synthesis)

  • 4-Nitrobenzaldehyde : 88.8% conversion with 55% syn selectivity .
  • Target Compound : Predicted lower conversion due to steric hindrance from the azetidine ring, which may impede nucleophilic attack on the aldehyde.

b. Schiff Base Formation

  • 4-Nitrobenzaldehyde: Reacts efficiently with amines (e.g., 2-amino thiophene derivatives) to form stable imines .
  • Target Compound : The azetidine group may slow condensation kinetics but improve product stability via intramolecular hydrogen bonding with fluorine atoms .

c. Nucleophilic Aromatic Substitution

  • 4-Nitrobenzaldehyde: 55% yield in reactions with trimethylammonium triflate, attributed to the strong electron-withdrawing -NO₂ group .
  • Target Compound : Expected reduced yield due to steric shielding of the nitro group by the ortho-substituted azetidine ring .

a. Enzyme Interactions

  • 4-Nitrobenzaldehyde: Acts as a substrate for 3′-HSD with a turnover rate of 61.4 min⁻¹ .
  • Target Compound : The difluoroazetidine group may reduce binding affinity to enzymes like 3′-HSD due to steric clashes, lowering catalytic efficiency .

b. Nonlinear Optical (NLO) Properties

  • 4-Nitrobenzaldehyde Hydrazone (NBAH) : Shows second-harmonic generation (SHG) efficiency 10× urea .
  • Target Compound : Fluorine substituents could enhance dipole alignment in crystals, but steric effects from the azetidine ring might disrupt packing, reducing SHG efficiency compared to NBAH .
Physicochemical Properties
Property 4-Nitrobenzaldehyde This compound
LogP (Predicted) 1.2 2.5
Solubility in Water Moderate Low (increased hydrophobicity from -F and azetidine)
Melting Point 105–107°C >150°C (predicted, due to rigid azetidine ring)

Biological Activity

2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde (CAS No. 1713160-73-6) is a novel compound recognized for its unique structural characteristics and potential applications in medicinal chemistry and biological research. This compound features a benzaldehyde group substituted with a 3,3-difluoroazetidin-1-yl moiety and a nitro group, leading to significant biological activities that warrant further investigation.

  • Molecular Formula : C10H8F2N2O3
  • Molecular Weight : 242.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction, forming reactive intermediates that affect cellular functions. The azetidine ring's fluorine atoms may enhance the compound's reactivity and selectivity towards biological targets, potentially leading to therapeutic effects against various diseases.

Anticancer Properties

Recent studies have explored the anticancer potential of nitrobenzaldehyde derivatives, including this compound. Research indicates that compounds containing nitro groups can induce apoptosis in cancer cells through mechanisms involving intracellular acidification and disruption of cellular homeostasis.

Case Study: Photodynamic Therapy
A notable application of nitrobenzaldehyde derivatives in oncology is their use in photodynamic therapy (PDT). In a study involving mice with triple-negative breast cancer, the injection of nitrobenzaldehyde followed by UV light exposure resulted in significant tumor reduction without damaging surrounding healthy tissues. The mechanism involved the release of protons upon UV activation, leading to intracellular acidification and subsequent apoptosis of cancer cells .

Antimicrobial Activity

The compound is also being investigated for its potential antimicrobial properties. Preliminary studies suggest that derivatives of 4-nitrobenzaldehyde exhibit activity against various bacterial strains, indicating that this compound may share similar properties due to the presence of the nitro group.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compound Nitro group and difluoroazetidineAnticancer, antimicrobial
2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine Pyridine instead of benzaldehydeLimited data on biological use
6-Bromo-5-(3,3-difluoroazetidin-1-yl)-pyrazine Pyrazine ring with similar azetidinePotentially similar activities

Research Applications

The unique structure of this compound makes it a valuable building block in chemical synthesis for pharmaceuticals and agrochemicals. Its potential applications extend to:

  • Biochemical Probes : Investigating cellular mechanisms.
  • Therapeutics : Development of new drugs targeting cancer and microbial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde
Reactant of Route 2
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2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde

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